molecular formula C29H29NO2 B414014 4'-Cyano[1,1'-biphenyl]-4-yl 4-(4-propylcyclohexyl)benzoate

4'-Cyano[1,1'-biphenyl]-4-yl 4-(4-propylcyclohexyl)benzoate

Cat. No.: B414014
M. Wt: 423.5g/mol
InChI Key: MLYWHBXIVHZCLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Propyl-cyclohexyl)-benzoic acid 4’-cyano-biphenyl-4-yl ester is a complex organic compound that belongs to the class of liquid crystals. These compounds are known for their unique properties, which make them valuable in various scientific and industrial applications, particularly in the field of display technology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Propyl-cyclohexyl)-benzoic acid 4’-cyano-biphenyl-4-yl ester typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of 4-(4-Propyl-cyclohexyl)-benzoic acid: This can be achieved through the alkylation of cyclohexyl derivatives followed by carboxylation.

    Synthesis of 4’-cyano-biphenyl-4-yl ester: This involves the esterification of biphenyl derivatives with cyano groups.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale chemical reactors, precise control of reaction conditions (temperature, pressure, pH), and purification steps such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Propyl-cyclohexyl)-benzoic acid 4’-cyano-biphenyl-4-yl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Halogens, nucleophiles like hydroxide or cyanide ions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its liquid crystalline properties, which are essential for understanding phase transitions and molecular alignment.

Biology

In biology, it may be used as a model compound to study the interaction of liquid crystals with biological membranes.

Medicine

In medicine, liquid crystals like this compound are explored for their potential in drug delivery systems due to their ability to form ordered structures.

Industry

In the industry, 4-(4-Propyl-cyclohexyl)-benzoic acid 4’-cyano-biphenyl-4-yl ester is primarily used in the manufacture of liquid crystal displays (LCDs) due to its ability to modulate light.

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily related to its liquid crystalline properties. The molecular structure allows it to align in specific orientations under an electric field, which is crucial for its function in display technologies. The cyano and ester groups play a significant role in stabilizing these orientations.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Propyl-cyclohexyl)-benzoic acid 4’-methoxy-biphenyl-4-yl ester
  • 4-(4-Propyl-cyclohexyl)-benzoic acid 4’-chloro-biphenyl-4-yl ester

Uniqueness

Compared to similar compounds, 4-(4-Propyl-cyclohexyl)-benzoic acid 4’-cyano-biphenyl-4-yl ester may offer unique advantages in terms of thermal stability, alignment properties, and response to electric fields, making it particularly valuable for high-performance LCD applications.

Properties

Molecular Formula

C29H29NO2

Molecular Weight

423.5g/mol

IUPAC Name

[4-(4-cyanophenyl)phenyl] 4-(4-propylcyclohexyl)benzoate

InChI

InChI=1S/C29H29NO2/c1-2-3-21-4-8-23(9-5-21)25-12-14-27(15-13-25)29(31)32-28-18-16-26(17-19-28)24-10-6-22(20-30)7-11-24/h6-7,10-19,21,23H,2-5,8-9H2,1H3

InChI Key

MLYWHBXIVHZCLV-UHFFFAOYSA-N

SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C4=CC=C(C=C4)C#N

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C4=CC=C(C=C4)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.